N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide
Übersicht
Beschreibung
N-(3-{[(4-bromophenyl)amino]carbonyl}phenyl)-3-methylbenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its anticancer properties. It was first developed by Bayer Pharmaceuticals and is currently approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research includes the study of crystal structures to understand the physical and chemical properties of compounds. For instance, Yasuoka et al. (1969) analyzed the crystal structure of N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide, revealing two crystalline polymorphs with distinct molecular packing and hydrogen bonding patterns, offering insights into the structural dynamics of similar benzamide derivatives (Yasuoka, Kasai, & Kakudo, 1969).
Synthesis and Characterization of Novel Materials
Butt et al. (2005) synthesized new diamines and polymerized them with various anhydrides, exploring the solubility, thermal stability, and glass transition temperatures of the resulting polyimides. This research contributes to the development of materials with potential applications in electronics, coatings, and aerospace industries (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Antiviral Activity
Ji et al. (2013) synthesized N-phenylbenzamide derivatives and evaluated their antiviral activity against Enterovirus 71 (EV 71). One compound demonstrated promising antiviral properties at low micromolar concentrations, highlighting the potential of benzamide derivatives in developing new antiviral drugs (Ji et al., 2013).
Molecular Docking and Theoretical Analysis
Moreno-Fuquen et al. (2022) conducted a detailed structural and theoretical analysis of benzamide isomers, exploring their potential interactions with protein residues. This research aids in understanding how similar compounds can be designed to enhance their efficacy as pharmacophores (Moreno-Fuquen, García-Torres, Arango-Daraviña, & Ellena, 2022).
Eigenschaften
IUPAC Name |
N-[3-[(4-bromophenyl)carbamoyl]phenyl]-3-methylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-4-2-5-15(12-14)20(25)24-19-7-3-6-16(13-19)21(26)23-18-10-8-17(22)9-11-18/h2-13H,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFVFHNMTPXPRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.